molecular formula C7H15ClN2O3 B6188620 (2S)-2-amino-4-(dimethylcarbamoyl)butanoic acid hydrochloride CAS No. 2648901-51-1

(2S)-2-amino-4-(dimethylcarbamoyl)butanoic acid hydrochloride

Cat. No.: B6188620
CAS No.: 2648901-51-1
M. Wt: 210.7
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Description

(2S)-2-amino-4-(dimethylcarbamoyl)butanoic acid hydrochloride is a synthetic organic compound It is characterized by the presence of an amino group, a dimethylcarbamoyl group, and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-4-(dimethylcarbamoyl)butanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of a suitable starting material, such as L-aspartic acid.

    Protection of Amino Group: The amino group of L-aspartic acid is protected using a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.

    Formation of Dimethylcarbamoyl Group: The protected amino acid is then reacted with dimethylcarbamoyl chloride in the presence of a base, such as triethylamine, to introduce the dimethylcarbamoyl group.

    Deprotection: The protecting group is removed under acidic conditions to yield the free amino acid.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-4-(dimethylcarbamoyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-amino-4-(dimethylcarbamoyl)butanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It can serve as a substrate or inhibitor in various biochemical assays.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of drugs targeting specific enzymes or receptors.

Industry

In industrial applications, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-4-(dimethylcarbamoyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-4-(methylcarbamoyl)butanoic acid
  • (2S)-2-amino-4-(ethylcarbamoyl)butanoic acid
  • (2S)-2-amino-4-(propylcarbamoyl)butanoic acid

Uniqueness

(2S)-2-amino-4-(dimethylcarbamoyl)butanoic acid hydrochloride is unique due to the presence of the dimethylcarbamoyl group, which imparts distinct chemical properties. This group influences the compound’s reactivity, stability, and interaction with biological targets, making it a valuable tool in scientific research and industrial applications.

Properties

CAS No.

2648901-51-1

Molecular Formula

C7H15ClN2O3

Molecular Weight

210.7

Purity

95

Origin of Product

United States

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